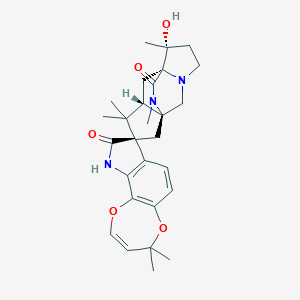

Paraherquamide

Description

Properties

CAS No. |

77392-58-6 |

|---|---|

Molecular Formula |

C28H35N3O5 |

Molecular Weight |

493.6 g/mol |

IUPAC Name |

(6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |

InChI |

InChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25+,26?,27+,28-/m0/s1 |

InChI Key |

UVZZDDLIOJPDKX-USRGNAASSA-N |

SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C |

Isomeric SMILES |

C[C@]1(CCN2[C@]13C[C@H]4C([C@]5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C)O |

Canonical SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C |

Appearance |

White Powder |

Synonyms |

paraherquamide paraherquamide A |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Paraherquamides from Penicillium paraherquei

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paraherquamides are a class of complex indole (B1671886) alkaloids produced by various species of Penicillium, most notably Penicillium paraherquei.[1] These natural products have garnered significant attention within the scientific community due to their potent anthelmintic and insecticidal properties.[1][2] Their unique molecular architecture, characterized by a spiro-oxindole moiety and a bicyclo[2.2.2]diazaoctane core, presents both a formidable synthetic challenge and a promising scaffold for the development of novel antiparasitic agents.[3] This guide provides an in-depth overview of the discovery, biosynthesis, and detailed experimental protocols for the isolation and characterization of paraherquamides from Penicillium paraherquei.

Discovery and Biological Activity

Paraherquamide A, the parent compound of the family, was first isolated from Penicillium paraherquei in 1981.[1] Subsequent research has led to the discovery of a range of this compound analogs (B-I), each with varying degrees of biological activity.[1][3] The primary therapeutic potential of paraherquamides lies in their potent anthelmintic activity against a broad spectrum of parasitic nematodes, including those resistant to existing drug classes.[1][2] this compound and its analogs act as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to flaccid paralysis and expulsion of the parasites.[1] The insecticidal properties of these compounds have also been documented.[4]

Physicochemical Properties of this compound A

A comprehensive understanding of the physicochemical properties of this compound A is essential for its extraction, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₅N₃O₅ | [5] |

| Molecular Weight | 493.6 g/mol | [5] |

| Appearance | Crystalline solid | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol (B129727), chloroform, and ethyl acetate (B1210297). | [5][6] |

| Predicted LogP | 1.7 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

Anthelmintic and Insecticidal Activity of Paraherquamides

The following table summarizes the biological activity of this compound A and some of its key analogs.

| Compound | Organism | Activity Metric | Value | Reference |

| This compound A | Caenorhabditis elegans | LD₅₀ | 2.5 µg/mL | [7] |

| This compound A | Haemonchus contortus (larvae) | MIC₅₀ | 31.2 µg/mL | [7] |

| VM54159 (14-de-hydroxy) | Haemonchus contortus (larvae) | MIC₅₀ | 15.6 µg/mL | [7] |

| This compound A | Trichostrongylus colubriformis (in gerbils) | % Fecal Egg Reduction | 99.5% | [7] |

| VM54159 (14-de-hydroxy) | Trichostrongylus colubriformis (in gerbils) | % Fecal Egg Reduction | 100% | [7] |

| This compound E | Oncopeltus fasciatus | LD₅₀ | 0.089 µ g/nymph | [4] |

| This compound A | Mice | LD₅₀ | 14.9 mg/kg | [7] |

Biosynthesis of this compound A

The biosynthesis of this compound A is a complex enzymatic process that begins with the condensation of L-tryptophan and L-β-methyl-proline.[3] Key enzymatic steps include a reverse prenylation, an intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]diazaoctane core, and a crucial spirocyclization catalyzed by a flavin monooxygenase, PhqK.[3][8]

Experimental Protocols

Cultivation of Penicillium paraherquei

This protocol outlines the steps for the cultivation of Penicillium paraherquei for the production of paraherquamides.

-

Strain Maintenance: Maintain cultures of Penicillium paraherquei on Potato Dextrose Agar (B569324) (PDA) slants. Incubate at 25-28°C for 7-10 days until sporulation is observed. Store the slants at 4°C.

-

Inoculum Preparation:

-

Prepare a seed culture medium consisting of (per liter): 20 g glucose, 5 g peptone, 3 g yeast extract, and 3 g malt (B15192052) extract. Adjust the pH to 6.0 before autoclaving.

-

Inoculate a 250 mL flask containing 50 mL of the seed medium with spores from a mature PDA slant.

-

Incubate the flask on a rotary shaker at 200 rpm and 25-28°C for 2-3 days.

-

-

Production Fermentation:

-

Prepare a production medium such as Czapek Dox agar or a liquid medium.[9] A suitable liquid medium contains (per liter): 50 g soluble starch, 10 g corn steep liquor, 5 g yeast extract, 2 g (NH₄)₂SO₄, 1 g K₂HPO₄, and 0.5 g MgSO₄·7H₂O. Adjust the pH to 6.5 before sterilization.

-

Inoculate a 2 L flask containing 500 mL of the production medium with 5% (v/v) of the seed culture.

-

Incubate the production culture on a rotary shaker at 180 rpm and 25-28°C for 10-20 days.[9]

-

Monitor this compound production periodically by extracting a small sample and analyzing it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Extraction and Isolation of Paraherquamides

The following protocol details the extraction and purification of paraherquamides from the fermentation broth.

-

Harvesting and Extraction:

-

After the fermentation period, separate the mycelial mass from the culture filtrate by centrifugation or filtration.

-

Extract the mycelial mass with acetone (B3395972) or methanol (3 x volume of mycelia) with vigorous shaking for 1-2 hours.[9]

-

Combine the solvent extracts and evaporate under reduced pressure to obtain an aqueous residue.

-

Combine this aqueous residue with the initial culture filtrate.

-

Extract the combined aqueous phase three times with an equal volume of ethyl acetate or chloroform.[9]

-

-

Initial Purification:

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the dried organic extract to dryness under reduced pressure to yield the crude extract.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of chloroform/methanol.

-

Adsorb the extract onto a small amount of silica gel.

-

Pack a silica gel column (60-120 mesh) in hexane (B92381).

-

Load the adsorbed crude extract onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, for example, from hexane to ethyl acetate, followed by ethyl acetate to methanol.

-

Collect fractions and monitor by TLC to identify those containing paraherquamides.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the this compound-containing fractions from the silica gel column and evaporate the solvent.

-

Dissolve the residue in a suitable solvent (e.g., methanol).

-

Purify the paraherquamides using a preparative reverse-phase C18 HPLC column.

-

Use a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724). A typical gradient could be from 30% to 100% acetonitrile over 30-40 minutes.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm).

-

Collect the peaks corresponding to the different this compound analogs.

-

Lyophilize the purified fractions to obtain the pure compounds.

-

-

Structural Elucidation

The structure of the isolated paraherquamides can be determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

Determine the molecular weight and molecular formula of the purified compounds using high-resolution mass spectrometry (HR-MS), such as ESI-TOF or Orbitrap.

-

Obtain fragmentation patterns using tandem mass spectrometry (MS/MS) to gain structural insights.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons in the molecule.

-

Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms and elucidate the complete structure of the this compound analogs.

-

-

X-ray Crystallography:

-

If suitable crystals of the purified compounds can be obtained, single-crystal X-ray diffraction analysis can provide an unambiguous determination of the three-dimensional structure and absolute stereochemistry.

-

Conclusion

The paraherquamides represent a valuable class of natural products with significant potential for the development of new anthelmintic and insecticidal agents. Their complex structures and potent biological activities continue to inspire research in natural product chemistry, biosynthesis, and drug discovery. The detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to isolate and study these fascinating molecules. Further investigation into the structure-activity relationships and optimization of the fermentation and purification processes will be crucial for unlocking the full therapeutic potential of the paraherquamides.

References

- 1. researchgate.net [researchgate.net]

- 2. Anthelmintic activity of this compound in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Basis for Spirocycle Formation in the this compound Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the Biosynthesis of this compound: Synthesis and Incorporation of a Hexacyclic Indole Derivative as an Advanced Metabolite This work was supported by the National Institutes of Health (Grant no. CA70375 to R.M.W.). We wish to acknowledge the American Chemical Society Division of Organic Chemistry Fellowship (sponsored by SmithKline Beecham) and the Pharmacia-Upjohn Company for financial support (to E.M.S.). Mass spectra were obtained on instruments supported by the National Institutes of Health Shared Instrumentation Grant (No. GM49631). We also wish to thank Professor Dean Crick of the Department of Microbiology at Colorado State University for helpful discussions. J.F.S.-C. thanks the DGICYT of Spain for a research grant (project no. PB98-1438) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajptonline.com [ajptonline.com]

- 6. staff.um.edu.mt [staff.um.edu.mt]

- 7. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO1992022555A1 - this compound derivatives, precursor thereof, processes for their preparation, microorganism used and their use as antiparasitic agents - Google Patents [patents.google.com]

An In-depth Technical Guide to Paraherquamide Production: Fungal Strains and Fermentation Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal production of paraherquamide, a complex indole (B1671886) alkaloid with potent anthelmintic properties. The document details the known producing fungal strains, optimal fermentation parameters, and in-depth experimental protocols for cultivation, extraction, and quantification. Furthermore, it visualizes the intricate biosynthetic pathway of this compound and a general experimental workflow.

This compound-Producing Fungal Strains

Paraherquamides are predominantly secondary metabolites of various fungi belonging to the Penicillium and Aspergillus genera. Several species have been identified as producers, with some being more extensively studied for their fermentation characteristics.

-

Penicillium Species:

-

Aspergillus Species:

-

Aspergillus aculeatinus

-

Fermentation Conditions for this compound Production

The production of this compound can be achieved through both solid-state and submerged liquid fermentation. The optimization of media composition and physical parameters is crucial for maximizing the yield of the desired metabolites.

A variety of media have been utilized for the cultivation of this compound-producing fungi. Czapek Dox medium is a commonly cited synthetic medium for Penicillium species.

Table 1: Composition of Czapek Dox Medium [3][4][5][6][7]

| Component | Concentration (g/L) | Purpose |

| Sucrose | 30.0 | Carbon Source |

| Sodium Nitrate | 2.0 - 3.0 | Nitrogen Source |

| Dipotassium Phosphate | 1.0 | Buffering Agent |

| Magnesium Sulfate (B86663) | 0.5 | Source of Essential Ions |

| Potassium Chloride | 0.5 | Source of Essential Ions |

| Ferrous Sulfate | 0.01 | Source of Essential Ions |

| Agar (B569324) (for solid medium) | 15.0 | Solidifying Agent |

Note: Some modifications of the Czapek Dox medium replace magnesium sulfate with magnesium glycerophosphate to prevent precipitation during sterilization.[7]

The physical conditions of the fermentation play a critical role in fungal growth and secondary metabolite production. The following tables summarize the reported parameters for two notable producing strains.

Table 2: Fermentation Parameters for Penicillium charlesii MF 5123 [2]

| Parameter | Range | Preferred Range |

| Temperature | 20 - 40 °C | 24 - 26 °C |

| pH | 3.0 - 8.5 | 4.0 - 7.0 |

| Agitation (Liquid Culture) | 95 - 300 RPM | Not Specified |

| Aeration (Liquid Culture) | 2 - 20 CFM | Not Specified |

| Fermentation Time | 5 - 20 days | Not Specified |

Table 3: Fermentation Parameters for Penicillium sp. IMI 332995

| Parameter | Condition |

| Medium | Czapek Dox Agar |

| Temperature | 28 °C |

| Fermentation Time | 20 days |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of this compound.

This protocol is based on the cultivation of Penicillium sp. on a solid agar medium.

-

Media Preparation: Prepare Czapek Dox Agar according to the composition in Table 1. Sterilize by autoclaving at 121°C for 15 minutes.

-

Inoculation: Aseptically inoculate the agar plates with spores or a mycelial plug of the this compound-producing fungal strain.

-

Incubation: Incubate the plates at the optimal temperature (e.g., 28°C) for the specified duration (e.g., 20 days) in the dark.

This protocol outlines a general procedure for the extraction and purification of this compound from fungal cultures.

-

Harvesting: After the incubation period, harvest the fungal mycelium and the agar from the culture plates.

-

Solvent Extraction:

-

Macerate the harvested material in a suitable organic solvent such as ethyl acetate (B1210297) or acetone.

-

Perform the extraction multiple times to ensure maximum recovery of the metabolites.

-

Combine the organic extracts.

-

-

Concentration: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing this compound and concentrate to yield the purified compound.

-

This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection.

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Sample Preparation: Dissolve a known amount of the fungal extract in the mobile phase and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, potentially with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The exact ratio should be optimized for good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at the wavelength of maximum absorbance for this compound (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solutions and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Visualizations

The biosynthesis of this compound is a complex process involving several key enzymatic steps. The pathway begins with the condensation of L-tryptophan and L-isoleucine-derived β-methylproline.

Caption: Proposed biosynthetic pathway of this compound A and G.

The following diagram illustrates the general workflow from fungal culture to the quantification of this compound.

References

- 1. Novel antinematodal and antiparasitic agents from Penicillium charlesii. I. Fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4873247A - Derivatives of this compound isolated from a fermentation broth active as antiparasitic agents - Google Patents [patents.google.com]

- 3. Czapek Dox Agar: Principle, Composition, Colony Characteristics • Microbe Online [microbeonline.com]

- 4. exodocientifica.com.br [exodocientifica.com.br]

- 5. Czapek medium - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. biovendor.sk [biovendor.sk]

Paraherquamide A: A Deep Dive into its Chemical Architecture and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraherquamide A is a structurally complex indole (B1671886) alkaloid first isolated from the fungus Penicillium paraherquei.[1] It belongs to a larger family of natural products characterized by a unique bicyclo[2.2.2]diazaoctane core.[2] This compound has garnered significant attention within the scientific community due to its potent and broad-spectrum anthelmintic properties, showing efficacy against parasitic nematodes, including those resistant to other classes of anthelmintics.[2][3] Its intricate molecular architecture and specific stereochemistry are crucial for its biological activity, making it a compelling target for total synthesis and a valuable lead for the development of new antiparasitic drugs.[2]

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound A, including available quantitative data, experimental protocols for its synthesis and isolation, and a visualization of its mechanism of action.

Chemical Structure

The molecular formula of this compound A is C₂₈H₃₅N₃O₅, with a molecular weight of 493.6 g/mol .[4][5] Its IUPAC name is (1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1][2]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.0¹,⁹.0³,⁷]tetradecane]-9,14'-dione.[4]

The core structure of this compound A is a heptacyclic system composed of several key moieties:

-

Spiro-oxindole System: A central feature where an oxindole (B195798) ring is connected to the polycyclic framework through a spirocyclic carbon atom.

-

Bicyclo[2.2.2]diazaoctane Core: A rigid, cage-like structure that forms the heart of the molecule.[2]

-

Substituted Proline Moiety: A highly functionalized proline derivative is incorporated into the polycyclic system.

-

Dioxepin Ring: An unusual seven-membered ring containing two oxygen atoms.

The intricate fusion of these rings results in a highly rigid and conformationally constrained three-dimensional structure.

Stereochemistry

This compound A is a chiral molecule with multiple stereocenters. The specific spatial arrangement of these centers is critical for its biological activity. The first total synthesis of this compound A was asymmetric and stereocontrolled, underscoring the importance of achieving the correct absolute and relative stereochemistry.[2] The complex stereochemistry arises from the numerous fused rings and substituted chiral carbons within its structure. The absolute configuration of the stereocenters has been determined through extensive synthetic and spectroscopic studies.

Quantitative Structural Data

Table 1: Crystallographic Data for this compound A (Data Not Available)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-X | Data not available |

| N-Y | Data not available |

| Bond Angles (°) ** | |

| X-C-Y | Data not available |

| Torsional Angles (°) ** | |

| X-C-Y-Z | Data not available |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound A (Data Not Available)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| Data not available | Data not available |

Experimental Protocols

Isolation and Purification of this compound A from Penicillium species

The following is a generalized protocol for the isolation and purification of this compound A from fungal cultures, based on methodologies described in the literature.

Caption: Generalized workflow for the isolation and purification of this compound A.

Methodology:

-

Fermentation: A producing strain of Penicillium (e.g., Penicillium paraherquei) is cultured in a suitable liquid or solid medium under aerobic conditions to allow for the production of secondary metabolites, including this compound A.

-

Extraction: The fermentation broth and/or mycelium are extracted with a suitable organic solvent, such as ethyl acetate, to partition the organic compounds from the aqueous medium.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to one or more chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to separate the components and isolate pure this compound A.

Total Synthesis of this compound A

The total synthesis of this compound A is a complex undertaking that has been achieved through a multi-step, convergent approach. A high-level overview of a synthetic strategy is presented below.

Caption: High-level workflow for the total synthesis of this compound A.

Key Synthetic Steps:

-

Convergent Synthesis: The synthesis typically involves the preparation of two key advanced intermediates: a functionalized indole derivative and a complex diketopiperazine fragment.

-

Fragment Coupling: These two fragments are then coupled together to form a precursor containing all the necessary atoms for the core structure.

-

Intramolecular Cyclization: A key intramolecular reaction, often an Sₙ2' cyclization, is employed to construct the characteristic bicyclo[2.2.2]diazaoctane ring system.[2]

-

Late-Stage Functionalization: The final stages of the synthesis involve the formation of the dioxepin ring and an oxidative rearrangement to generate the spiro-oxindole moiety, completing the synthesis of this compound A.

Mechanism of Action

This compound A exerts its anthelmintic effect by acting as a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes.[3] Specifically, it shows selectivity for the L-type (levamisole-sensitive) nAChRs, which are crucial for neuromuscular transmission in these organisms.

Caption: Mechanism of action of this compound A as a nicotinic acetylcholine receptor antagonist.

By blocking the binding of acetylcholine to its receptor on the muscle cells of the nematode, this compound A prevents ion channel opening and subsequent muscle cell depolarization.[3] This disruption of neuromuscular signaling leads to flaccid paralysis of the worm, which is then unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled. This mechanism of action is distinct from many other classes of anthelmintics, making this compound A a promising candidate for overcoming drug resistance.

Conclusion

This compound A is a molecule of significant interest due to its complex and elegant chemical structure, challenging stereochemistry, and potent biological activity. Its unique mode of action as a selective antagonist of nematode nicotinic acetylcholine receptors provides a strong rationale for its development as a next-generation anthelmintic. Further research into the structure-activity relationships of this compound A and its analogues, facilitated by advanced synthetic methodologies, will be crucial in the design of new and effective treatments for parasitic infections in both veterinary and human medicine.

References

- 1. npatlas.org [npatlas.org]

- 2. Asymmetric, stereocontrolled total synthesis of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound A | C28H35N3O5 | CID 26193229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C28H35N3O5 | CID 156934 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Anthelmintic Paraherquamide: A Technical Guide to its Mechanism of Action on Nematode Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of anthelmintic resistance in parasitic nematodes of veterinary and medical importance necessitates the development of novel drugs with distinct mechanisms of action. Paraherquamide A, an oxindole (B195798) alkaloid, and its derivatives represent a promising class of anthelmintics. These compounds induce a rapid, flaccid paralysis in nematodes, a characteristic that distinguishes them from the spastic paralysis induced by nicotinic agonists like levamisole.[1] This technical guide provides an in-depth exploration of the mechanism of action of paraherquamides, focusing on their interaction with nematode nicotinic acetylcholine (B1216132) receptors (nAChRs).

Core Mechanism: Antagonism of Nicotinic Acetylcholine Receptors

Paraherquamides function as antagonists of nematode nAChRs.[1] Unlike agonists that activate these ion channels, paraherquamides block the binding of the natural ligand, acetylcholine (ACh), thereby preventing ion influx and subsequent muscle contraction. This blockade of cholinergic neuromuscular transmission is the primary mechanism underlying the flaccid paralysis observed in nematodes exposed to these compounds.[1]

Subtype Selectivity: A Key Feature

Nematodes possess a diverse array of nAChR subtypes, which can be broadly categorized based on their sensitivity to different cholinergic ligands. The two major subtypes are the levamisole-sensitive (L-type) and the nicotine-sensitive (N-type) nAChRs.[2]

This compound A exhibits a pronounced selectivity for the L-type nAChRs over the N-type nAChRs.[2][3] This selectivity has been demonstrated in studies on the model nematode Caenorhabditis elegans, where this compound A showed higher efficacy for the L-type (UNC-38/UNC-29/UNC-63/LEV-1/LEV-8) nAChR compared to the N-type (ACR-16) nAChR.[2] This is significant because L-type nAChRs are the primary targets of the widely used anthelmintic levamisole. The distinct binding site and antagonistic action of paraherquamides on these receptors provide a valuable tool against levamisole-resistant nematode strains.

Quantitative Analysis of this compound Activity

The antagonistic potency of paraherquamides has been quantified using various experimental systems. The following tables summarize the key quantitative data from published studies.

Table 1: Antagonistic Potency (pKB values) of this compound and 2-Deoxy-paraherquamide against various cholinergic agonists in Ascaris suum muscle strips.

| Antagonist | Agonist | pKB Value (Mean ± S.E.M.) |

| This compound | Nicotine | 5.86 ± 0.14 |

| This compound | Levamisole | 6.61 ± 0.19 |

| This compound | Pyrantel | 6.50 ± 0.11 |

| This compound | Bephenium | 6.75 ± 0.15 |

| 2-Deoxy-paraherquamide | Levamisole | 5.31 ± 0.13 |

| 2-Deoxy-paraherquamide | Pyrantel | 5.63 ± 0.10 |

| 2-Deoxy-paraherquamide | Bephenium | 6.07 ± 0.13 |

Data from Robertson et al. (2002).[4][5] The pKB is the negative logarithm of the molar concentration of an antagonist that requires the concentration of an agonist to be doubled to elicit the same response. Higher pKB values indicate greater antagonist potency.

Table 2: Inhibitory Concentration (IC50) of 2-Deoxothis compound (2DPHQ) on Human nAChR Subtypes.

| nAChR Subtype | IC50 (µM) |

| α3 ganglionic | ~9 |

| muscle-type | ~3 |

| α7 CNS subtype | >100 (inactive) |

Data from Zinser et al. (2002).[1] The IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of paraherquamides on nematode nAChRs.

Ascaris suum Muscle Strip Contraction Assay

This ex vivo assay is used to measure the effect of compounds on nematode muscle contraction and to determine the potency of antagonists.

Methodology:

-

Preparation of Muscle Strips:

-

Adult Ascaris suum are collected from the intestines of freshly slaughtered pigs.

-

A dorsal or ventral muscle strip is dissected from the anterior portion of the worm.

-

The strip is mounted in an organ bath containing a physiological saline solution (e.g., Ascaris Ringer's solution) maintained at 37°C and bubbled with nitrogen.

-

One end of the muscle strip is fixed, and the other is attached to an isometric force transducer to record muscle tension.

-

-

Agonist-Induced Contraction:

-

A cumulative concentration-response curve is generated for a cholinergic agonist (e.g., acetylcholine, levamisole, or pyrantel) by adding increasing concentrations of the agonist to the organ bath.

-

The resulting muscle contractions are recorded.

-

-

Antagonist Assay:

-

The muscle strip is pre-incubated with a specific concentration of the antagonist (e.g., this compound) for a defined period.

-

The cumulative concentration-response curve for the agonist is then repeated in the presence of the antagonist.

-

The shift in the concentration-response curve is used to calculate the antagonist's potency (e.g., pKB value).

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This technique allows for the functional expression of specific nematode nAChR subtypes in Xenopus oocytes and the detailed electrophysiological characterization of their interaction with paraherquamides.

Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Oocytes are surgically harvested from mature female Xenopus laevis frogs.

-

The oocytes are defolliculated using collagenase treatment.

-

cRNA encoding the desired nematode nAChR subunits is microinjected into the oocytes.

-

Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte expressing the nAChRs is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

-

Two microelectrodes are impaled into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (typically -60 to -80 mV).

-

Agonists are applied to the oocyte via the perfusion system, and the resulting inward currents are recorded.

-

-

Antagonist Application:

-

The antagonist (this compound) is co-applied with the agonist or pre-applied before the agonist.

-

The reduction in the agonist-induced current in the presence of the antagonist is measured to determine the inhibitory effect and calculate parameters like IC50.

-

Calcium (Ca2+) Flux Assay

This cell-based assay measures changes in intracellular calcium concentration in response to nAChR activation and its blockade by antagonists.

Methodology:

-

Cell Culture and Receptor Expression:

-

A mammalian cell line (e.g., HEK293) is transiently or stably transfected with the genes encoding the nematode nAChR subunits.

-

-

Loading with a Ca2+-Sensitive Dye:

-

The cells are loaded with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit a change in fluorescence intensity upon binding to free intracellular Ca2+.

-

-

Assay Procedure:

-

The cells are placed in a microplate reader or a fluorescence microscope.

-

A baseline fluorescence reading is taken.

-

An agonist is added to the cells to stimulate the nAChRs, leading to Ca2+ influx and an increase in fluorescence.

-

To test for antagonism, the cells are pre-incubated with the antagonist (this compound) before the addition of the agonist.

-

The inhibition of the agonist-induced fluorescence signal is quantified to determine the IC50 of the antagonist.

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: Signaling pathway of a nematode L-type nicotinic acetylcholine receptor and the antagonistic action of this compound.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Caption: Logical relationship from molecular action to anthelmintic effect of this compound.

Conclusion

Paraherquamides represent a distinct and valuable class of anthelmintics that act as potent and selective antagonists of nematode L-type nicotinic acetylcholine receptors. Their mechanism of action, which leads to flaccid paralysis, is fundamentally different from that of nicotinic agonists, providing a crucial tool for managing resistance to existing drug classes. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and exploit this unique mode of action for the development of next-generation anthelmintics.

References

- 1. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative measurement of calcium flux through muscle and neuronal nicotinic acetylcholine receptors | Journal of Neuroscience [jneurosci.org]

- 3. Determinants of Subtype-Selectivity of the Anthelmintic this compound A on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journal.r-project.org [journal.r-project.org]

- 5. Identification and characterization of novel nicotinic receptor‐associated proteins in Caenorhabditis elegans | The EMBO Journal [link.springer.com]

Paraherquamide: A Technical Guide to its Biological Activity and Spectrum Against Gastrointestinal Nematodes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal nematode infections in livestock pose a significant threat to animal health and agricultural productivity, leading to substantial economic losses worldwide.[1] The emergence of anthelmintic resistance to the major classes of drugs, such as benzimidazoles, imidazothiazoles, and macrocyclic lactones, has created an urgent need for novel nematicidal agents with unique mechanisms of action.[2][3] Paraherquamide, a polycyclic spiro-oxindole alkaloid first isolated from Penicillium paraherquei, and its analogs have emerged as a promising new class of anthelmintics with a broad spectrum of activity, including against drug-resistant nematode strains.[1][2][4][5] This technical guide provides an in-depth overview of the biological activity, spectrum, and mechanism of action of this compound against gastrointestinal nematodes.

Mechanism of Action: Cholinergic Antagonism

This compound and its derivatives exert their anthelmintic effect by acting as potent and selective antagonists of nematode nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][5][6][7] This mode of action is distinct from other major anthelmintic classes.

Key aspects of this compound's mechanism of action include:

-

Selective Antagonism: It selectively targets nematode nAChRs, specifically the levamisole-sensitive L-type nAChRs, showing higher efficacy for these compared to the nicotine-sensitive N-type nAChRs.[1][4][8]

-

Flaccid Paralysis: By blocking the action of acetylcholine, the primary excitatory neurotransmitter at the nematode neuromuscular junction, this compound prevents muscle contraction.[5][9] This leads to a rapid and irreversible flaccid paralysis of the worm, ultimately causing its expulsion from the host.[1][5]

-

Reversal of Agonist Effects: this compound can block and even reverse the depolarizing contractions induced by nicotinic agonists like levamisole (B84282) and morantel.[1][5][7]

Caption: Mechanism of action of this compound at the nematode neuromuscular junction.

Biological Activity and Spectrum

This compound has demonstrated a broad spectrum of activity against a wide range of gastrointestinal nematodes in various animal models. Notably, it is effective against strains resistant to other anthelmintics.

In Vitro Activity

-

Caenorhabditis elegans: this compound was identified as a powerful metabolite against the model nematode C. elegans, with a reported LD50 of 2.5 μg/mL.[1][4]

-

Ascaris suum: In isolated body wall segments of Ascaris suum, this compound effectively blocked contractions induced by acetylcholine and other nicotinic agonists.[5]

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in several host species against various nematode parasites. The data below summarizes key findings.

| Host Species | Nematode Species | Dose (mg/kg) | Efficacy (% Reduction) | Reference |

| Gerbils | Trichostrongylus colubriformis | 1.56 | 98-100% | [1][4] |

| Sheep | Haemonchus contortus (Ivermectin-resistant) | ≥ 0.5 | ≥98% | [1] |

| Ostertagia circumcincta | ≥ 0.5 | ≥98% | [1] | |

| Trichostrongylus axei | ≥ 0.5 | ≥98% | [1] | |

| T. colubriformis (Benzimidazole- & Ivermectin-resistant) | ≥ 0.5 | ≥98% | [1] | |

| Cooperia curticei | ≥ 0.5 | ≥98% | [1] | |

| Calves | Haemonchus placei | ≥ 1.0 | ≥95% | [1][10] |

| Ostertagia ostertagi | ≥ 1.0 | ≥95% | [10] | |

| Trichostrongylus axei | ≥ 1.0 | ≥95% | [10] | |

| Trichostrongylus colubriformis | ≥ 1.0 | ≥95% | [10] | |

| Cooperia oncophora | ≥ 1.0 | ≥95% | [10] | |

| Nematodirus helvetianus | ≥ 1.0 | ≥95% | [10] | |

| Oesophagostomum radiatum | ≥ 1.0 | ≥95% | [10] | |

| Dictyocaulus viviparus (Lungworm) | ≥ 1.0 | ≥95% | [10] | |

| Cooperia punctata | 4.0 | 89% | [10] | |

| Dogs | Strongyloides stercoralis | 2.0 | 91% | [1][11] |

| Ancylostoma caninum | 0.5 - 2.0 | <85% | [11] | |

| Uncinaria stenocephala | 0.5 - 2.0 | <85% | [11] | |

| Toxascaris leonina | 0.5 - 2.0 | <85% | [11] | |

| Trichuris vulpis | 0.5 - 2.0 | <85% | [11] |

Note: Adverse reactions, including depression and ataxia, were observed in dogs at all tested dosage levels.[11]

Experimental Protocols

Standardized protocols are crucial for evaluating the anthelmintic properties of compounds like this compound. Below are detailed methodologies for common in vitro and in vivo assays.

In Vitro Adult Worm Motility Assay

This assay is used to determine the direct effect of a compound on the viability and motility of adult nematodes.

Methodology:

-

Worm Collection: Adult gastrointestinal nematodes (e.g., Haemonchus contortus, Ascaridia galli) are collected from the gastrointestinal tracts of freshly slaughtered, naturally infected animals or from donor animals.[12] They are washed in a suitable buffer (e.g., normal saline) to remove debris.

-

Test Preparation: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted with buffer to achieve the desired final concentrations.[13]

-

Assay Procedure:

-

Groups of worms (e.g., 3-5) are placed in petri dishes containing the test solutions at various concentrations.[12][13]

-

A positive control (e.g., Levamisole, Albendazole) and a negative control (buffer with solvent) are included in each experiment.[12][14]

-

The petri dishes are incubated at a physiological temperature (e.g., 37°C).[7]

-

-

Data Collection: The motility of the worms is observed at regular intervals. The time taken for paralysis (no movement except when prodded) and death (no movement even after gentle prodding or immersion in 50°C water) is recorded.[12]

-

Analysis: The results are typically expressed as the time to paralysis and death. Dose-response curves can be generated to calculate IC50 values.

Caption: Experimental workflow for an in vitro adult worm motility assay.

In Vivo Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating the in vivo efficacy of an anthelmintic in livestock.

Methodology:

-

Animal Selection: Select a group of animals (e.g., sheep, cattle) with naturally acquired gastrointestinal nematode infections. A pre-treatment fecal egg count (FEC) is performed to ensure a sufficient level of infection.

-

Acclimatization & Grouping: Animals are acclimatized to their environment and then randomly allocated to a treatment group and an untreated control group.

-

Treatment Administration: The treatment group receives a single oral dose of this compound at a specified concentration (e.g., mg/kg body weight). The control group receives a placebo or no treatment.

-

Fecal Sampling: Fecal samples are collected from each animal on the day of treatment (Day 0) and at specified intervals post-treatment (e.g., Day 7, 14, and/or 19).[15][16][17]

-

Fecal Egg Counting: The number of nematode eggs per gram (EPG) of feces is determined for each sample using a standardized technique (e.g., McMaster technique).

-

Data Analysis: The percentage reduction in the fecal egg count is calculated using the following formula:

-

% Reduction = [1 - (Mean EPG of Treatment Group Post-Treatment / Mean EPG of Control Group Post-Treatment)] x 100

-

An efficacy of ≥95% is generally considered effective.

-

Caption: Experimental workflow for an in vivo Fecal Egg Count Reduction Test (FECRT).

Structure-Activity Relationship (SAR)

Initial studies on this compound and its analogs have provided some insights into their structure-activity relationships.

-

The unsaturation of the dioxepino ring and/or alkyl substitution at the C-14 position appear to be important for its anthelmintic activity.[1]

-

Conversely, the presence of a hydroxyl group at C-14 does not seem to be critical for its activity.[1]

-

The semi-synthetic derivative, 2-deoxothis compound (derquantel), which lacks the hydroxyl group, demonstrates excellent nematicidal activity and a superior safety profile, leading to its development for commercial use in combination with abamectin (B1664291) for sheep.[1][2][4]

Conclusion

This compound represents a valuable and distinct class of anthelmintics with significant potential for controlling gastrointestinal nematodes, particularly in the face of widespread drug resistance. Its unique mode of action as a selective antagonist of nematode L-type nAChRs provides a much-needed alternative to existing drug classes. The broad-spectrum efficacy demonstrated in vivo across multiple host species against a range of important nematode parasites underscores its promise. Further research into the pharmacokinetics, safety profile, and development of novel analogs based on SAR studies will be crucial in fully realizing the therapeutic potential of the paraherquamides in veterinary medicine.

References

- 1. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marcfortine and this compound class of anthelmintics: discovery of PNU-141962 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemicals in Gastrointestinal Nematode Control: Pharmacokinetic–Pharmacodynamic Evaluation of the Ivermectin plus Carvone Combination [mdpi.com]

- 4. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]

- 5. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determinants of Subtype-Selectivity of the Anthelmintic this compound A on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholine - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Anthelmintic activity of this compound in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anthelmintic activity of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. japsonline.com [japsonline.com]

- 14. ijarset.com [ijarset.com]

- 15. iosrjournals.org [iosrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | In vitro and in vivo anthelmintic efficacy of peppermint (Mentha x piperita L.) essential oil against gastrointestinal nematodes of sheep [frontiersin.org]

An In-depth Technical Guide to Paraherquamide Analogs and Their Naturally Occurring Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paraherquamides are a class of complex indole (B1671886) alkaloids produced by various species of Penicillium and other fungi.[1][2] These natural products and their synthetic analogs have garnered significant interest within the scientific community, primarily due to their potent anthelmintic properties.[1][3][4] The emergence of resistance to conventional anthelmintic drugs has underscored the urgent need for novel therapeutic agents with unique mechanisms of action, positioning the paraherquamides as promising candidates for drug development.[1][2] This technical guide provides a comprehensive overview of paraherquamide analogs, their naturally occurring derivatives, mechanism of action, biological activity, and the experimental protocols used in their evaluation.

Chemical Structure and Naturally Occurring Derivatives

Paraherquamides are characterized by a polycyclic spiro-oxindole alkaloid core, which often includes a unique bicyclo[2.2.2]diazaoctane ring system.[1] This complex scaffold is believed to arise from an intramolecular Diels-Alder reaction of a dioxopiperazine precursor.[5][6] A number of naturally occurring this compound derivatives have been isolated and characterized from various fungal sources.[2][7]

Table 1: Naturally Occurring this compound Derivatives and Their Fungal Sources

| Compound | Fungal Source(s) | Reference(s) |

| This compound A | Penicillium paraherquei, Penicillium cluniae | [3][7] |

| This compound B | Penicillium cluniae | [7] |

| This compound E | Penicillium cluniae | [7] |

| This compound H | Penicillium cluniae | [7] |

| This compound I | Penicillium cluniae | [7] |

| VM55596 (N-oxide this compound) | Penicillium cluniae | [7] |

| VM55597 | Penicillium cluniae | [7] |

| Chrysogenamide A | Not specified in provided abstracts | [2] |

| Mangrovamide A | Not specified in provided abstracts | [2] |

| This compound K | Not specified in provided abstracts | [2] |

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

The primary mechanism of action for paraherquamides and their analogs is the blockade of nicotinic acetylcholine receptors (nAChRs).[1][8] This antagonism disrupts cholinergic neuromuscular transmission in nematodes, leading to flaccid paralysis.[8] This mode of action is distinct from many existing anthelmintics, making paraherquamides effective against drug-resistant parasite strains.[1][8]

Studies have shown that paraherquamides, such as this compound (PHQ) and 2-deoxothis compound (2DPHQ), block or reverse the depolarizing contractions induced by nicotinic agonists like acetylcholine, levamisole, and morantel (B1676740) in parasitic nematodes.[1][8] This effect is similar to that of the nicotinic ganglionic blocker mecamylamine.[8] Furthermore, these compounds have been shown to act on mammalian nAChRs, indicating a potential for toxicity that needs to be considered in drug development.[8] Specifically, 2DPHQ blocks human α3 ganglionic and muscle-type nAChRs but is inactive at the α7 CNS subtype at high concentrations.[8]

dot

References

- 1. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]

- 3. Anthelmintic activity of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anthelmintic activity of this compound in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paraherquamides, brevianamides, and asperparalines: laboratory synthesis and biosynthesis. An interim report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 7. Insecticidal activity of Paraherquamides, including this compound H and this compound I, two new alkaloids isolated from Penicillium cluniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Paraherquamide and its Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraherquamide (PHQ) is a complex spiro-oxindole alkaloid first isolated from Penicillium paraherquei.[1][2] It belongs to a class of natural products that have garnered significant attention for their potent and broad-spectrum anthelmintic activity, including efficacy against drug-resistant nematode strains.[1][3] this compound and its analogs exert their effect by acting as selective, competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to flaccid paralysis of the parasite.[4][5][6][7]

The development of any active pharmaceutical ingredient (API) into a viable drug product is critically dependent on a thorough understanding of its physicochemical properties. These properties—such as solubility, pKa, stability, and crystal form—dictate the compound's biopharmaceutical behavior, including its absorption, distribution, metabolism, and excretion (ADME). For a molecule like this compound, which possesses poor aqueous solubility, the formation of pharmaceutical salts is a key strategy to enhance these characteristics and improve druggability.[8][9]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its salts, details the experimental protocols used for their determination, and visualizes key related biological and experimental pathways.

Physicochemical Properties of this compound

This compound is a lipophilic molecule with a complex structure, contributing to its limited solubility in aqueous media. The data available for this compound A, the most studied analog, are summarized below.

Table 1: Physicochemical Data for this compound A

| Property | Value / Description | Source / Notes |

| Molecular Formula | C₂₈H₃₅N₃O₅ | [4][10][11] |

| Molecular Weight | 493.6 g/mol | [10][11][12] |

| CAS Number | 77392-58-6 | [4][10] |

| Appearance | Solid | [10] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol.[10] Poorly soluble in water. | The high lipophilicity suggests low aqueous solubility, a common challenge for this class of compounds. |

| XLogP3-AA | 1.7 | [12] |

| Hydrogen Bond Donors | 2 | [12] |

| Hydrogen Bond Acceptors | 5 | PubChem CID 156934 |

| UV max (λmax) | 226 nm | [10] |

The Role and Properties of this compound Salts

Given the poor aqueous solubility of the this compound free base, forming salts is a crucial step in its pharmaceutical development. Salt formation can significantly improve properties like solubility, dissolution rate, and stability, which in turn enhances bioavailability.[8][9] While specific quantitative data for a wide range of this compound salts are not extensively published in public literature, the principles of salt selection and the expected improvements are well-established.

Commonly used counterions for basic drugs like this compound (which contains basic nitrogen atoms) include hydrochloride, sulfate, phosphate (B84403), maleate, tartrate, and pamoate. The choice of the salt form depends on a careful screening process that balances improvements in solubility and stability with other factors like hygroscopicity, manufacturability, and toxicity.[8] For instance, a pamoate salt is often used to decrease the aqueous solubility of anthelmintics for targeted delivery in the gastrointestinal tract, as seen with pyrantel (B1679900) pamoate.[13] Conversely, hydrochloride or phosphate salts are often selected to dramatically increase aqueous solubility for parenteral or immediate-release oral dosage forms.[9][14]

Table 2: Expected Impact of Salt Forms on Physicochemical Properties

| Salt Form | Anion | Expected Impact on Properties | Rationale |

| Phosphate | H₂PO₄⁻ | High increase in aqueous solubility. | Forms highly soluble salts; suitable for IV or oral solutions. |

| Pamoate | C₂₃H₁₄O₆²⁻ | Significant decrease in aqueous solubility. | Often used to create poorly soluble depot forms for sustained release in the GI tract.[13] |

| Maleate | C₄H₂O₄²⁻ | Moderate to high increase in solubility. | Commonly used to improve dissolution rates. |

| Mesylate | CH₃SO₃⁻ | High increase in solubility. | Known to form highly soluble and stable salts.[9] |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized and reproducible experimental protocols. The following sections detail the methodologies for key analyses.

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[15]

Principle: An excess amount of the solid compound (this compound or its salt) is added to a specific solvent (e.g., water, phosphate-buffered saline pH 7.4) and agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured.

Detailed Protocol:

-

Preparation: Add an excess amount of the solid test compound to a glass vial.[16]

-

Solvent Addition: Add a known volume of the desired aqueous buffer or solvent.[17]

-

Equilibration: Seal the vials and place them in a thermomixer or shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period, typically 24-48 hours, to ensure equilibrium is reached.[16][18]

-

Phase Separation: After equilibration, allow the samples to stand to let undissolved solids sediment. Remove the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove all solid particles.[19]

-

Quantification: Analyze the clear filtrate to determine the compound's concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard calibration curve.[17][18]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences a drug's solubility and absorption at different pH levels. Potentiometric titration is a highly accurate method for its determination.[20][21]

Principle: A solution of the drug is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode, and the pKa is determined from the inflection point of the resulting titration curve.[22]

Detailed Protocol:

-

Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[22]

-

Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[22] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[22]

-

Titration: Place the solution in a jacketed vessel at a constant temperature. Purge with nitrogen to remove dissolved CO₂.[22]

-

For a Basic Substance: Titrate the solution by adding small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize.[22]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) can be used to determine the equivalence point precisely.[22] Multiple titrations (at least three) should be performed to ensure reproducibility.[22]

Visualizations: Pathways and Workflows

Mechanism of Action: nAChR Antagonism

This compound's anthelmintic effect stems from its antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes.[5][6] This action blocks neurotransmission, leading to muscle paralysis.[3]

Caption: Mechanism of this compound as a nicotinic acetylcholine receptor antagonist.

Experimental Workflow for Physicochemical Characterization

The process of characterizing a new chemical entity like a this compound salt follows a logical progression of experiments to build a comprehensive data package for drug development.

Caption: Workflow for physicochemical profiling of a new this compound salt form.

Conclusion

This compound remains a highly promising scaffold for the development of new anthelmintic therapies. However, its inherent physicochemical properties, particularly its low aqueous solubility, present a significant formulation challenge. This guide has summarized the known properties of the this compound free base and outlined the critical role of salt formation in overcoming these limitations. By employing rigorous experimental protocols for solubility, pKa, and stability analysis, researchers can effectively screen and select an optimal salt form. The successful development of a this compound-based drug will depend on this fundamental characterization to create a safe, stable, and bioavailable product capable of combating parasitic infections in both veterinary and potentially human medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 77392-58-6 [m.chemicalbook.com]

- 5. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]

- 6. This compound and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioaustralis.com [bioaustralis.com]

- 8. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 10. caymanchem.com [caymanchem.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. This compound | C28H35N3O5 | CID 156934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pyrantel Pamoate | C34H30N2O6S | CID 5281033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Frontiers | The effect of water molecules on paraquat salts: from physicochemical properties to environmental impact in the Brazilian Cerrado [frontiersin.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. enamine.net [enamine.net]

- 19. pKa Determination: [bio-protocol.org]

- 20. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 21. ijirss.com [ijirss.com]

- 22. creative-bioarray.com [creative-bioarray.com]

Early In Vitro Studies on the Anthelmintic Effects of Paraherquamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraherquamide is an oxindole (B195798) alkaloid natural product, first isolated from Penicillium paraherquei.[1] It has demonstrated potent and broad-spectrum anthelmintic activity against a variety of parasitic nematodes, including those resistant to other drug classes.[2] This technical guide provides an in-depth overview of the foundational in vitro studies that characterized the anthelmintic effects and mechanism of action of this compound. The document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Efficacy of this compound in Vitro

Early in vitro studies established the potent inhibitory effects of this compound on the motility and survival of various nematode species. The following tables summarize the key quantitative data from these foundational experiments.

Table 1: In Vitro Efficacy of this compound Against Larval Stages of Parasitic Nematodes

| Nematode Species | Larval Stage | Assay Type | Key Efficacy Metric | Value | Exposure Time | Reference |

| Haemonchus contortus | L3 | Motility Inhibition | IC50 | 2.7 µg/mL | 72 h | [3] |

| Haemonchus contortus | Larvae | Motility Inhibition | MIC50 | 31.2 µg/mL | Not Specified | [4] |

| Trichostrongylus colubriformis | L3 | Motility Inhibition | IC50 | 0.058 µg/mL | 72 h | [3] |

| Ostertagia circumcincta | L3 | Motility Inhibition | IC50 | 0.033 µg/mL | 72 h | [3] |

| Caenorhabditis elegans | Not Specified | Not Specified | LD50 | 2.5 µg/mL | Not Specified | [4] |

Table 2: Antagonistic Activity of this compound and its Derivative (2-Deoxy-paraherquamide) on Ascaris suum Muscle Cholinergic Receptors

| Antagonist | Agonist | Receptor Subtype Sensitivity | pKB Value (Mean ± SEM) | Reference |

| This compound | Nicotine | Nicotine-sensitive | 5.86 ± 0.14 | |

| This compound | Levamisole | Levamisole/Pyrantel/Bephenium-sensitive | 6.61 ± 0.19 | |

| This compound | Pyrantel | Levamisole/Pyrantel/Bephenium-sensitive | 6.50 ± 0.11 | |

| This compound | Bephenium | Levamisole/Pyrantel/Bephenium-sensitive | 6.75 ± 0.15 | |

| 2-Deoxy-paraherquamide | Levamisole | Levamisole/Pyrantel-sensitive | 5.31 ± 0.13 | |

| 2-Deoxy-paraherquamide | Pyrantel | Levamisole/Pyrantel-sensitive | 5.63 ± 0.10 | |

| 2-Deoxy-paraherquamide | Bephenium | Bephenium-sensitive | 6.07 ± 0.13 |

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

In vitro pharmacological studies have elucidated that this compound and its analogues act as competitive antagonists at nicotinic acetylcholine receptors (nAChRs) in nematodes.[2][5] This blockade of cholinergic neuromuscular transmission leads to flaccid paralysis in the worms.[2] Notably, this compound exhibits selectivity for different subtypes of nAChRs, showing a higher affinity for the levamisole-sensitive (L-type) receptors over the nicotine-sensitive (N-type) receptors.[4]

Figure 1. Mechanism of action of this compound at the nematode neuromuscular junction.

Experimental Protocols

Larval Motility Inhibition Assay

This assay is a common in vitro method to assess the anthelmintic activity of compounds by observing their effect on the motility of nematode larvae.

Objective: To determine the concentration of this compound required to inhibit the motility of nematode larvae (e.g., H. contortus, T. colubriformis, O. circumcincta).

Materials:

-

Third-stage (L3) larvae of the target nematode species.

-

Multi-well microtiter plates (e.g., 96-well).

-

Culture medium (e.g., phosphate-buffered saline (PBS) or a more complex medium).

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Incubator.

-

Inverted microscope.

Procedure:

-

Larval Preparation: Harvest L3 larvae from fecal cultures and wash them to remove debris.

-

Assay Setup:

-

Dispense a standardized number of L3 larvae (e.g., 50-100) into each well of the microtiter plate containing the culture medium.

-

Add serial dilutions of this compound to the wells. Include solvent-only controls and negative controls (medium only).

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25-27°C) for a specified duration (e.g., 24, 48, or 72 hours).[3]

-

Motility Assessment:

-

At the end of the incubation period, observe the motility of the larvae in each well under an inverted microscope.

-

Larvae are typically scored as motile or non-motile. Non-motile larvae are those that do not show any movement, even after gentle probing or stimulation.

-

-

Data Analysis:

-

Calculate the percentage of motility inhibition for each concentration of this compound compared to the controls.

-

Determine the IC50 value (the concentration of the compound that inhibits the motility of 50% of the larvae) using appropriate statistical software.

-

Figure 2. Generalized workflow for an in vitro larval motility inhibition assay.

Ascaris suum Muscle Strip Contraction Assay

This assay provides a more direct assessment of the effect of compounds on the neuromuscular physiology of nematodes.

Objective: To characterize the antagonistic effects of this compound on acetylcholine-induced muscle contractions in Ascaris suum.

Materials:

-

Adult female Ascaris suum worms.

-

Ascaris Ringer's solution.

-

Dissection tools.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

-

Acetylcholine (ACh) and other cholinergic agonists (e.g., levamisole, pyrantel).

-

This compound solution.

Procedure:

-

Muscle Preparation:

-

Dissect a dorsal muscle strip from an adult female A. suum.

-

Mount the muscle strip vertically in an organ bath filled with Ascaris Ringer's solution, maintained at a constant temperature (e.g., 37°C) and aerated.

-

-

Equilibration: Allow the muscle strip to equilibrate under a constant resting tension for a set period.

-

Agonist-Induced Contraction:

-

Add a cholinergic agonist (e.g., ACh) to the organ bath to induce a muscle contraction.

-

Record the contractile response using the isometric force transducer.

-

-

Antagonist Application:

-

To test for competitive antagonism, pre-incubate the muscle strip with this compound for a defined period before adding the agonist.

-

Alternatively, add this compound after an agonist-induced contraction has reached a plateau to observe any reversal of the contraction.

-

-

Data Acquisition and Analysis:

-

Record the changes in muscle tension in response to the different treatments.

-

Construct concentration-response curves for the agonist in the presence and absence of this compound.

-

Calculate the pKB value to quantify the potency of this compound as a competitive antagonist.

-

Conclusion

The early in vitro studies on this compound were pivotal in establishing its potent anthelmintic properties and elucidating its mechanism of action. The larval motility and Ascaris suum muscle strip assays provided robust and quantitative data demonstrating that this compound causes flaccid paralysis by acting as a competitive antagonist at nematode nicotinic acetylcholine receptors, with a notable selectivity for the L-type subtype. These foundational findings have paved the way for the further development of this compound and its derivatives as valuable tools in the control of parasitic nematode infections.

References

- 1. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [researchportal.murdoch.edu.au]

- 3. In vitro activity of this compound against the free-living stages of Haemonchus contortus, Trichostrongylus colubriformis and Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. johnmischler.com [johnmischler.com]

Paraherquamide: A Novel Class of Spiroindole Anthelmintics - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising tide of anthelmintic resistance necessitates the discovery and development of novel drug classes with unique mechanisms of action. Paraherquamides, a class of complex spiroindole alkaloids produced by Penicillium species, represent a promising new frontier in the fight against parasitic nematodes. This technical guide provides a comprehensive overview of the paraherquamide class of anthelmintics, with a focus on its mechanism of action, spectrum of activity, and the experimental methodologies used to characterize these groundbreaking compounds. Paraherquamides act as potent antagonists of nematode nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to flaccid paralysis and expulsion of the parasites. This mode of action is distinct from currently available anthelmintics, making them effective against multi-drug resistant nematode strains. This guide will delve into the quantitative efficacy data, detailed experimental protocols, and the underlying signaling pathways, offering a critical resource for researchers in parasitology and drug development.

Introduction

Parasitic nematode infections in livestock and companion animals pose a significant economic and welfare burden globally. The extensive use of a limited number of anthelmintic classes, such as benzimidazoles, macrocyclic lactones, and imidazothiazoles, has led to the widespread development of resistance, threatening the sustainability of modern animal health practices.[1][2] The spiroindole alkaloids, particularly this compound and its semi-synthetic derivatives like 2-deoxothis compound (derquantel), have emerged as a new class of anthelmintics with a novel mode of action.[3][4][5]

First isolated from Penicillium paraherquei, this compound exhibits a complex heptacyclic structure centered around a spiro-oxindole moiety.[6][7] This unique chemical architecture is responsible for its potent and selective activity against a broad spectrum of parasitic nematodes, including those resistant to other drug classes.[3][8]

Chemical Structure and Derivatives

The core structure of this compound is a polycyclic spiro-oxindole alkaloid.[3] A key feature is the bicyclo[2.2.2]diazaoctane ring system.[9] The natural product, this compound A, has been the subject of extensive research, leading to the development of semi-synthetic derivatives with improved safety and efficacy profiles.[4]

One of the most notable derivatives is 2-deoxothis compound, also known as derquantel.[5][10] Derquantel is prepared by the chemical reduction of a fermentation product from Penicillium simplicissimum and was the first this compound derivative to be commercialized for veterinary use, often in combination with abamectin.[11][12]

Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors

The primary anthelmintic effect of this compound and its derivatives is the induction of rapid and irreversible flaccid paralysis in nematodes.[11][13] This is achieved through the specific antagonism of nicotinic acetylcholine receptors (nAChRs) at the nematode neuromuscular junction.[5][13] Unlike agonists such as levamisole (B84282) and pyrantel, which cause spastic paralysis by continuously stimulating nAChRs, paraherquamides block the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting muscle contraction.[13][14]

Nematodes possess different subtypes of nAChRs, including L-, N-, and B-subtypes, which are sensitive to different cholinergic agonists.[15] this compound has been shown to be a selective antagonist of the L-subtype of nAChRs, which are preferentially activated by levamisole and pyrantel. This selectivity contributes to its favorable safety profile in host animals. The antagonism is competitive, meaning that this compound binds to the same site as acetylcholine on the receptor.[16]

Below is a diagram illustrating the signaling pathway at the nematode neuromuscular junction and the inhibitory action of this compound.

Quantitative Data on Anthelmintic Activity

The efficacy of this compound and its derivatives has been quantified against a wide range of parasitic nematodes in both in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound and its Analogs

| Compound | Nematode Species | Assay | Value | Reference |

| This compound | Haemonchus contortus (larvae) | MIC50 | 31.2 µg/mL | [13] |

| VM54159 (14-de-hydroxy analog) | Haemonchus contortus (larvae) | MIC50 | 15.6 µg/mL | [13] |

| This compound | Caenorhabditis elegans | LD50 | 2.5 µg/mL | [13] |

| This compound | Ostertagia circumcincta (L3 larvae) | IC50 (motility inhibition) | 0.033 µg/mL | [16] |

| This compound | Trichostrongylus colubriformis (L3 larvae) | IC50 (motility inhibition) | 0.058 µg/mL | [16] |

| This compound | Haemonchus contortus (L3 larvae) | IC50 (motility inhibition) | 2.7 µg/mL | [16] |

| This compound | Nicotine-sensitive nAChR (Ascaris suum) | pKB | 5.86 ± 0.14 | [9][11] |

| This compound | Levamisole-sensitive nAChR (Ascaris suum) | pKB | 6.61 ± 0.19 | [9][11] |

| This compound | Pyrantel-sensitive nAChR (Ascaris suum) | pKB | 6.50 ± 0.11 | [9][11] |

| This compound | Bephenium-sensitive nAChR (Ascaris suum) | pKB | 6.75 ± 0.15 | [9][11] |

| 2-Deoxy-paraherquamide | Levamisole-sensitive nAChR (Ascaris suum) | pKB | 5.31 ± 0.13 | [9][11] |

| 2-Deoxy-paraherquamide | Pyrantel-sensitive nAChR (Ascaris suum) | pKB | 5.63 ± 0.10 | [9][11] |

| 2-Deoxy-paraherquamide | Bephenium-sensitive nAChR (Ascaris suum) | pKB | 6.07 ± 0.13 | [9][11] |

Table 2: In Vivo Efficacy of this compound

| Host Animal | Nematode Species | Dosage (mg/kg) | Efficacy (% removal) | Reference |

| Calves | Haemonchus placei | ≥ 0.5 | ≥ 95% | [17] |

| Calves | Ostertagia ostertagi | ≥ 0.5 | ≥ 95% | [17] |

| Calves | Cooperia oncophora | ≥ 0.5 | ≥ 95% | [17] |

| Calves | Dictyocaulus viviparus | ≥ 0.5 | ≥ 95% | [17] |

| Calves | Trichostrongylus axei | ≥ 1.0 | ≥ 95% | [17] |

| Calves | Trichostrongylus colubriformis | ≥ 1.0 | ≥ 95% | [17] |

| Calves | Nematodirus helvetianus | ≥ 1.0 | ≥ 95% | [17] |

| Calves | Oesophagostomum radiatum | ≥ 1.0 | ≥ 95% | [17] |

| Calves | Cooperia punctata | 4.0 | 89% | [17] |

| Gerbils | Trichostrongylus colubriformis | 1.56 | 98-100% | [13] |

| Dogs | Strongyloides stercoralis | 2.0 | 91% | [6] |

Experimental Protocols

The characterization of this compound's anthelmintic properties has relied on a variety of specialized experimental protocols. Below are detailed methodologies for key experiments.